molecular formula C10H11N3O B12946714 2-Amino-5-benzyl-3,5-dihydro-4H-imidazol-4-one CAS No. 90235-83-9

2-Amino-5-benzyl-3,5-dihydro-4H-imidazol-4-one

Katalognummer: B12946714
CAS-Nummer: 90235-83-9
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: BIRXIIDWAVKMQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-benzyl-1H-imidazol-4(5H)-one is a heterocyclic compound that features an imidazole ring substituted with an amino group at the 2-position and a benzyl group at the 5-position. Compounds with imidazole rings are known for their biological activity and are often used in pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-benzyl-1H-imidazol-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of benzylamine with glyoxal in the presence of ammonium acetate can yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-benzyl-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Amino-5-benzyl-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets. The amino group and imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The benzyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-1H-imidazol-4(5H)-one: Lacks the benzyl group, which may affect its biological activity.

    5-Benzyl-1H-imidazol-4(5H)-one: Lacks the amino group, potentially altering its reactivity and interactions.

    2-Amino-5-methyl-1H-imidazol-4(5H)-one: Substitutes the benzyl group with a methyl group, which may change its physical and chemical properties.

Eigenschaften

CAS-Nummer

90235-83-9

Molekularformel

C10H11N3O

Molekulargewicht

189.21 g/mol

IUPAC-Name

2-amino-4-benzyl-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C10H11N3O/c11-10-12-8(9(14)13-10)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H3,11,12,13,14)

InChI-Schlüssel

BIRXIIDWAVKMQN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.